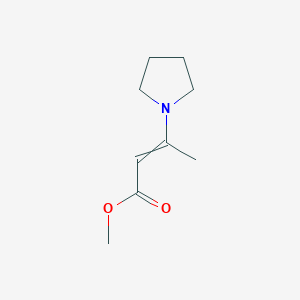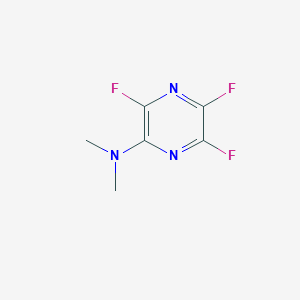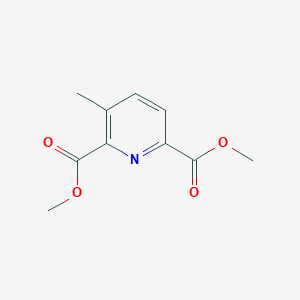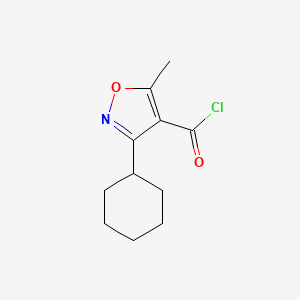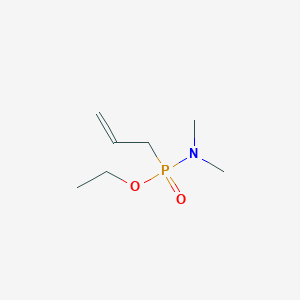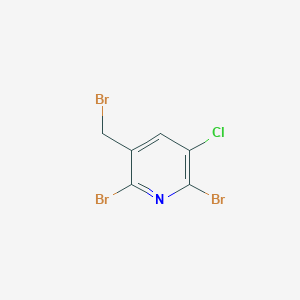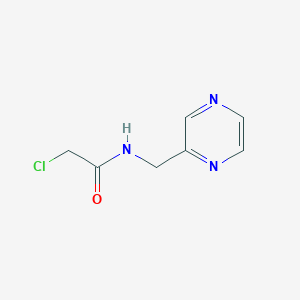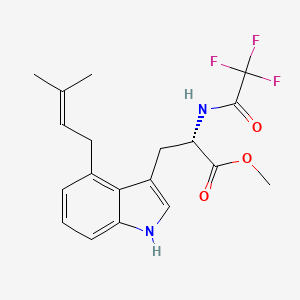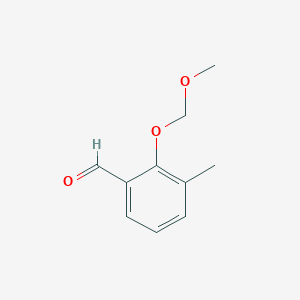
2-(Methoxymethoxy)-3-methylbenzaldehyde
Descripción general
Descripción
2-(Methoxymethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds under mild conditions, ensuring the stability of the methoxymethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts such as ZrO(OTf)2 has been reported to enhance the methoxymethylation of alcohols and phenols .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxymethoxy group can be substituted under acidic conditions to regenerate the original hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can cleave the methoxymethoxy group.
Major Products Formed
Oxidation: Formation of 2-(Methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-(Methoxymethoxy)-3-methylbenzyl alcohol.
Substitution: Formation of 3-methylbenzaldehyde and methanol.
Aplicaciones Científicas De Investigación
2-(Methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethoxy)-3-methylbenzaldehyde involves the interaction of its functional groups with various molecular targets. The methoxymethoxy group provides steric hindrance, making the compound less reactive under certain conditions. This property is exploited in protecting group chemistry, where the methoxymethoxy group temporarily masks reactive sites on molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent with similar methoxy functionality.
Methoxymethyl ether: A functional group used to protect alcohols in organic synthesis.
Uniqueness
2-(Methoxymethoxy)-3-methylbenzaldehyde is unique due to its combination of a methoxymethoxy group and a benzaldehyde core. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important tool in scientific research and industrial processes.
Propiedades
IUPAC Name |
2-(methoxymethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYKFUYMHYVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)

